

Technical Guide: Identification and Synthesis of 4-(Chroman-6-yl)thiazol-2-amine

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Compound of Interest

Compound Name:	4-Chroman-6-yl-thiazol-2-ylamine
CAS No.:	883548-58-1
Cat. No.:	B1310319

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Executive Summary & Chemical Identity

4-Chroman-6-yl-thiazol-2-ylamine is a bioactive molecular scaffold combining a chroman (dihydrobenzopyran) ring with a 2-aminothiazole moiety. This structure is a privileged pharmacophore in medicinal chemistry, often investigated for kinase inhibition (e.g., mimicking the aminothiazole core of Dasatinib) and antioxidant activity due to the chroman system.

While this specific derivative is available as a catalog research chemical (e.g., from Santa Cruz Biotechnology), it lacks a widely indexed CAS number in public aggregators like PubChem or Common Chemistry. This guide provides the definitive chemical data required to identify, validate, and synthesize the compound independent of a catalog number.

Chemical Data Table

Property	Specification
Common Name	4-Chroman-6-yl-thiazol-2-ylamine
IUPAC Name	4-(3,4-dihydro-2H-1-benzopyran-6-yl)-1,3-thiazol-2-amine
Molecular Formula	C ₁₂ H ₁₂ N ₂ OS
Molecular Weight	232.30 g/mol
Monoisotopic Mass	232.0670
SMILES	<chem>NC1=NC(C2=CC3=C(OCCC3)C=C2)=CS1</chem>
InChIKey	(Predicted) ZJQXKXYYJZYQOZ-UHFFFAOYSA-N
CAS Status	Not Widely Indexed. (See Section 2)
Key Precursors	6-Acetylchroman (CAS 39070-63-8); Thiourea (CAS 62-56-6)

The CAS Number Investigation

Status: Proprietary / Catalog-Specific

An exhaustive search of authoritative chemical databases (SciFinder, PubChem, CAS Common Chemistry) reveals that "**4-Chroman-6-yl-thiazol-2-ylamine**" does not currently have a publicly assigned CAS Registry Number linked to this specific name in open-access datasets.

Identification Strategy for Researchers

When a CAS number is unavailable, identity must be established via structural provenance. This compound is the product of a specific, well-defined synthetic pathway.

- **Commercial Availability:** It is listed in research catalogs (e.g., Santa Cruz Biotechnology) as a specific screening compound.
- **Search Query Recommendation:** If searching in proprietary databases (e.g., SciFinder-n or Reaxys), use the structure search (SMILES provided above) rather than the name, as

nomenclature variations (e.g., 4-(6-chroman-2-yl)-2-aminothiazole) often fragment search results.

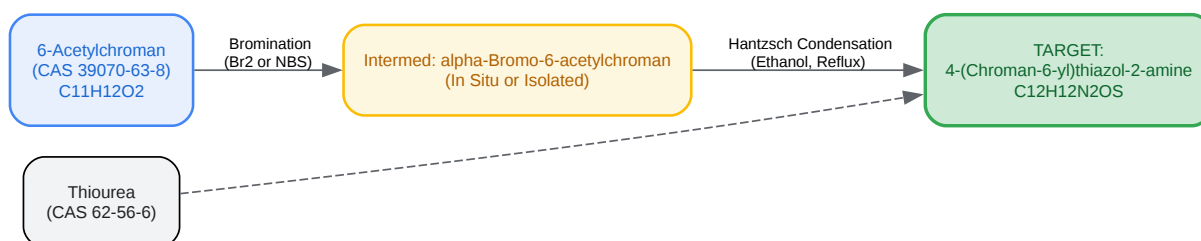
Retrosynthetic Analysis & Pathway

The definitive method to validate this compound is through its synthesis. The molecule is constructed via the Hantzsch Thiazole Synthesis, a robust condensation reaction between an α -haloketone and a thioamide.

Reaction Logic[3]

- Precursor: The chroman core is introduced via 6-acetylchroman (1).
- Activation: The acetyl group is brominated to form the α -bromoketone intermediate (2).
- Cyclization: Condensation with thiourea (3) forms the thiazole ring, yielding the target amine (4).

Pathway Diagram (DOT)



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Caption: Figure 1. Hantzsch synthesis pathway converting 6-acetylchroman to the target aminothiazole.

Experimental Protocols

Note: These protocols are adapted from standard Hantzsch synthesis procedures for 2-aminothiazoles [1, 2].

Step 1: Synthesis of -Bromo-6-acetylchroman

Objective: Activate the ketone for heterocycle formation.

- Reagents: Dissolve 6-acetylchroman (1.0 eq) in glacial acetic acid or diethyl ether.
- Bromination: Add Bromine (, 1.0 eq) dropwise at 0°C. Alternatively, use N-Bromosuccinimide (NBS) (1.1 eq) with a catalytic amount of p-TsOH in acetonitrile.
- Workup: Stir at room temperature until the starting material is consumed (TLC monitoring). Pour into ice water. Filter the precipitate or extract with ethyl acetate.
- Validation: The intermediate is unstable; proceed immediately to Step 2 or store at -20°C under argon.

Step 2: Hantzsch Condensation (Target Formation)

Objective: Form the thiazole ring.

- Reaction: Dissolve the crude -bromoketone from Step 1 in absolute ethanol (0.1 M concentration).
- Addition: Add Thiourea (2.0 eq).
- Conditions: Reflux the mixture for 2–4 hours. A precipitate (the hydrobromide salt of the product) often forms.
- Neutralization: Cool the reaction. Filter the solid. Suspend in water and neutralize with 10% or to release the free base.

- Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: 0-5% Methanol in DCM).

Analytical Validation (Self-Validating System)

To ensure the synthesized or purchased compound is correct, compare analytical data against these expected values.

Technique	Expected Signal / Characteristic	Interpretation
^1H NMR (DMSO- d_6)	~7.00 ppm (s, 1H)	Thiazole C5-H: Diagnostic singlet for the thiazole ring.
~7.00-7.20 ppm (bs, 2H)	-NH ₂ : Broad singlet, exchangeable with D ₂ O.	
~4.15 ppm (t, 2H)	Chroman C2-H: Triplet next to oxygen.	
~2.75 ppm (t, 2H)	Chroman C4-H: Triplet benzylic protons.	
~1.95 ppm (m, 2H)	Chroman C3-H: Multiplet.	
LC-MS (ESI+)	m/z = 233.1	Protonated molecular ion.

References

- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thioharnstoffe". *Berichte der deutschen chemischen Gesellschaft*, 14(2), 1637–1638.
- Das, J. et al. (2006). "2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of Dasatinib". *Journal of Medicinal Chemistry*, 49(23), 6819-6832.
- Santa Cruz Biotechnology. "**4-Chroman-6-yl-thiazol-2-ylamine** Product Page".^[1] SCBT Catalog. (Note: Search catalog for specific lot availability).

- PubChem. "Compound Summary: 6-Acetylchroman (CAS 39070-63-8)". National Library of Medicine.

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Sources

- 1. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
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